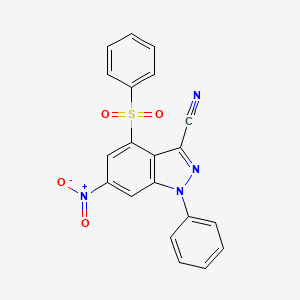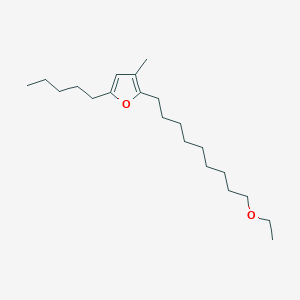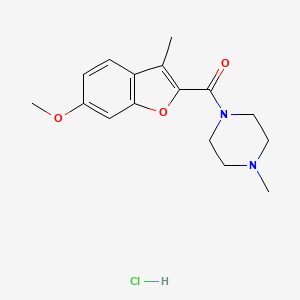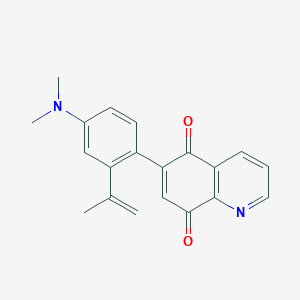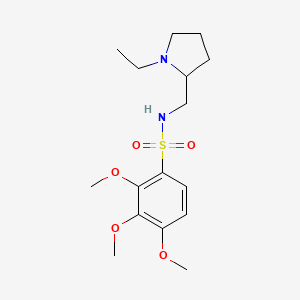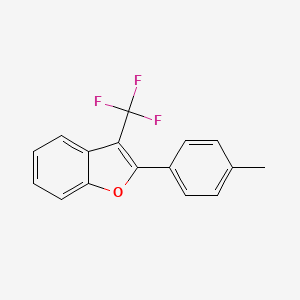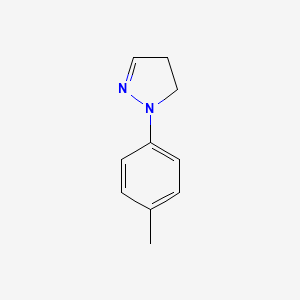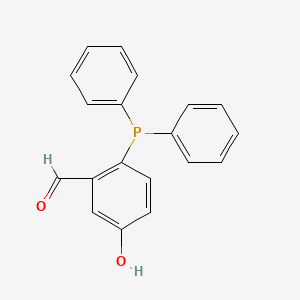
2-(Diphenylphosphino)-5-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphino)-5-hydroxybenzaldehyde is an organophosphorus compound that features both a phosphine and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-5-hydroxybenzaldehyde typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with diphenylphosphine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism where the diphenylphosphine displaces the bromine atom on the benzaldehyde ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphino)-5-hydroxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the phosphine group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: 2-(Diphenylphosphino)-5-hydroxybenzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
2-(Diphenylphosphino)-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphino)-5-hydroxybenzaldehyde largely depends on its role in specific reactions. As a ligand, it coordinates with metal centers through its phosphine group, influencing the reactivity and selectivity of the metal complex. The aldehyde and hydroxyl groups can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
2-(Diphenylphosphino)benzaldehyde: Similar in structure but lacks the hydroxyl group.
4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin: Another diphosphine ligand with a different backbone structure.
Uniqueness
2-(Diphenylphosphino)-5-hydroxybenzaldehyde is unique due to the presence of both a phosphine and an aldehyde functional group on the same molecule, along with a hydroxyl group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
351418-52-5 |
|---|---|
Formule moléculaire |
C19H15O2P |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2-diphenylphosphanyl-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C19H15O2P/c20-14-15-13-16(21)11-12-19(15)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H |
Clé InChI |
CRYVKRNGSFPJNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C=C(C=C3)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)
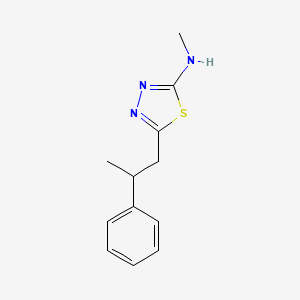
![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)
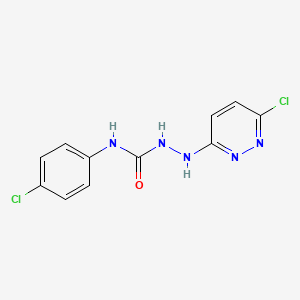
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate](/img/structure/B15211226.png)

